3,5-Difluoro-4-iodopyridine chemical properties
3,5-Difluoro-4-iodopyridine chemical properties
An In-depth Technical Guide to 3,5-Difluoro-4-iodopyridine: Properties, Reactivity, and Applications
Authored by a Senior Application Scientist
Introduction
3,5-Difluoro-4-iodopyridine is a halogenated heterocyclic compound of significant interest in modern synthetic chemistry. Its unique molecular architecture, featuring an electron-deficient pyridine ring flanked by two strongly electronegative fluorine atoms and a reactive carbon-iodine bond, establishes it as a versatile and highly valuable building block. This guide provides an in-depth exploration of the core chemical properties, reactivity, and strategic applications of 3,5-Difluoro-4-iodopyridine, with a focus on its utility for researchers, chemists, and professionals in drug development and materials science. The strategic placement of the fluoro and iodo substituents provides a powerful handle for selective chemical transformations, primarily through transition-metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular frameworks.[1][2]
Physicochemical and Structural Properties
The physical and chemical characteristics of 3,5-Difluoro-4-iodopyridine are fundamental to its handling, storage, and reactivity. The presence of fluorine atoms significantly modulates the electronic properties of the pyridine ring, while the iodo group serves as the primary reactive site for synthetic elaboration.
| Property | Value | Source(s) |
| IUPAC Name | 3,5-difluoro-4-iodopyridine | [3] |
| CAS Number | 1116099-07-0 | [3][4][5] |
| Molecular Formula | C₅H₂F₂IN | [3][5] |
| Molecular Weight | 240.98 g/mol | [3][5] |
| Appearance | Solid | |
| Density | ~2.1 g/cm³ | [4] |
| InChI Key | IOOXDBPYLFQAQH-UHFFFAOYSA-N | [3] |
| Canonical SMILES | C1=C(C(=C(C=N1)F)I)F | [3] |
| Storage | 2-8°C, inert atmosphere, keep in dark place |
Synthesis of 3,5-Difluoro-4-iodopyridine
While multiple synthetic routes can be envisaged, the preparation of substituted iodopyridines often relies on established methodologies such as the diazotization of an aminopyridine precursor (a variant of the Sandmeyer reaction) or directed ortho-metalation followed by iodination.
Conceptual Synthesis Workflow via Diazotization
A plausible and widely used method for introducing an iodine atom onto an aromatic ring is through the diazotization of a primary amine, followed by treatment with an iodide source. This approach offers high yields and regiochemical control.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Protocol: Suzuki-Miyaura Coupling
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Setup: In an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine 3,5-Difluoro-4-iodopyridine (1.0 eq.), the desired boronic acid or ester (1.1-1.5 eq.), and a base such as cesium carbonate or potassium phosphate (2.0-3.0 eq.). [6]2. Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand if required.
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Solvent Addition: Add a degassed solvent system, commonly a mixture like 1,4-dioxane and water. [6]4. Reaction: Heat the mixture (e.g., 80-100°C) and monitor by TLC or LC-MS until the starting material is consumed.
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Workup: Cool the reaction, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated.
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Purification: The residue is purified by column chromatography to yield the 4-substituted-3,5-difluoropyridine product.
Sonogashira Coupling
The Sonogashira coupling is an indispensable tool for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. [7]This reaction provides a direct route to introduce alkynyl functionalities onto the pyridine ring, which are themselves versatile intermediates for further synthetic transformations.
Causality: This reaction operates via a dual catalytic cycle involving both palladium and copper(I). [8]The palladium cycle mirrors the Suzuki reaction (oxidative addition, reductive elimination). The unique role of the copper(I) co-catalyst is to react with the terminal alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-aryl complex, transferring the alkynyl group to the palladium center before the final product is released. An amine base is required to deprotonate the alkyne and neutralize the HX byproduct. [7][8]
Caption: Dual catalytic cycles of the Sonogashira coupling reaction.
Protocol: Sonogashira Coupling
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Setup: To a flask under an inert atmosphere, add 3,5-Difluoro-4-iodopyridine (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%). [9]2. Reagent Addition: Add a degassed solvent (e.g., THF) and an amine base (e.g., triethylamine or diisopropylamine). [9]3. Alkyne Addition: Add the terminal alkyne (1.1-1.2 eq.) dropwise to the mixture.
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Reaction: Stir the reaction at room temperature or with gentle heating, monitoring for completion by TLC or LC-MS.
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Workup: Upon completion, filter the reaction mixture to remove amine salts and concentrate the filtrate.
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Purification: Purify the crude product via column chromatography to obtain the desired 4-alkynyl-3,5-difluoropyridine.
Applications in Research and Development
The 3,5-difluoropyridine motif is a privileged structure in medicinal chemistry and materials science. [1]
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Medicinal Chemistry: The introduction of fluorine atoms into drug candidates can enhance metabolic stability, improve binding affinity to target proteins, and modulate physicochemical properties like lipophilicity (logP). [10]3,5-Difluoro-4-iodopyridine serves as a key intermediate for synthesizing novel compounds for oncology, inflammation, and anti-infective research. [1]The pyridine nitrogen can act as a hydrogen bond acceptor, while the fluorinated scaffold can participate in favorable electrostatic interactions.
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Agrochemicals: Similar to pharmaceuticals, the fluorinated pyridine core is used to develop advanced pesticides and herbicides with improved efficacy and tailored environmental persistence profiles. [1][10]* Materials Science: The strong electron-withdrawing nature of the 3,5-difluoropyridine ring makes it a valuable component in the synthesis of functional organic materials. [1]When incorporated into polymers or small molecules, it can tune the electronic properties, leading to applications in organic light-emitting diodes (OLEDs), sensors, and conductive polymers. [1][11]
Safety and Handling
As with any laboratory chemical, 3,5-Difluoro-4-iodopyridine must be handled with appropriate care. While a specific SDS is not detailed here, data from structurally similar compounds provide guidance.
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Hazards: The compound is expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. It may also cause respiratory irritation. [12]* Handling Precautions:
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Use only in a well-ventilated area, preferably within a chemical fume hood. [13][14] * Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat. [13][14] * Avoid breathing dust, fumes, or vapors. [12] * Wash hands thoroughly after handling. [14]* Storage:
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Store in a tightly sealed container in a cool, dry, and well-ventilated place. [14] * For long-term stability, store under an inert atmosphere (e.g., argon) and protect from light. * Keep away from incompatible materials such as strong oxidizing agents. [1][14]
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